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Abstract

EDP-305 is a potent and selective, non-bile acid steroidal agonist of the Farnesoid X Receptor
(FXR), a critical nuclear receptor in the regulation of bile acid, lipid, and glucose homeostasis.
Developed by Enanta Pharmaceuticals, EDP-305 was investigated as a therapeutic agent for
non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC). By activating FXR,
EDP-305 modulates the expression of key genes involved in the synthesis and transport of bile
acids, leading to a reduction in the overall bile acid pool and exhibiting anti-inflammatory and
anti-fibrotic effects in the liver. This technical guide provides an in-depth overview of the
mechanism of action of EDP-305, its impact on bile acid metabolism, and a summary of its
preclinical and clinical findings. Detailed experimental protocols for key assays and
visualizations of relevant pathways are also presented to facilitate further research and
understanding of this compound class. Although the development of EDP-305 as a
monotherapy for NASH has been discontinued, the study of its pharmacological profile
provides valuable insights into the therapeutic potential and challenges of FXR agonism.

Introduction to Farnesoid X Receptor (FXR) and Bile
Acid Metabolism

The Farnesoid X Receptor (FXR) is a nuclear hormone receptor that functions as a primary
sensor for bile acids.[1][2] Predominantly expressed in the liver, intestine, kidneys, and adrenal
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glands, FXR plays a central role in maintaining bile acid homeostasis.[1] When activated by
bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific
DNA sequences known as FXR response elements (FXRES) in the promoter regions of target
genes. This binding initiates a cascade of transcriptional events that regulate the synthesis,
conjugation, and transport of bile acids, thereby preventing their accumulation to cytotoxic
levels.[2]

The primary pathway for bile acid synthesis from cholesterol is controlled by the rate-limiting
enzyme, cholesterol 7a-hydroxylase (CYP7AL).[2] FXR activation leads to the transcriptional
induction of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that, in turn,
inhibits the expression of CYP7A1, establishing a negative feedback loop.[2] Additionally,
intestinal FXR activation induces the secretion of Fibroblast Growth Factor 19 (FGF19) in
humans (FGF15 in rodents), which travels to the liver and signals through the FGF receptor 4
(FGFR4) to further suppress CYP7AL expression.[2] Beyond bile acid regulation, FXR
signaling influences lipid and glucose metabolism, and modulates inflammatory and fibrotic
pathways, making it an attractive therapeutic target for a range of metabolic and liver diseases.

[1]3]

EDP-305: A Potent and Selective FXR Agonist

EDP-305 is a novel, orally bioavailable, non-bile acid steroidal FXR agonist.[4] Its chemical
structure was designed to optimize potency and selectivity for FXR, while minimizing activity at
other receptors, such as the G-protein coupled bile acid receptor 1 (TGR5), which has been
associated with pruritus, a common side effect of some FXR agonists.[4]

In Vitro Potency and Selectivity

In vitro studies have demonstrated that EDP-305 is a highly potent activator of FXR. In a full-
length human FXR reporter assay in HEK293 cells, EDP-305 exhibited an EC50 of 8 nM,
making it approximately 16-fold more potent than obeticholic acid (OCA), a first-generation
FXR agonist.[4] In a chimeric FXR reporter assay in CHO cells, the EC50 for EDP-305 was 34
nM.[4] Furthermore, EDP-305 displayed high selectivity for FXR, with minimal to no activity
observed against a panel of other nuclear receptors, including TGR5.[4]
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Mechanism of Action of EDP-305 in Bile Acid
Metabolism

The therapeutic effects of EDP-305 are primarily mediated through its potent agonism of FXR,
leading to the modulation of downstream gene expression involved in bile acid homeostasis.

Regulation of Bile Acid Synthesis

Upon binding to FXR in hepatocytes, EDP-305 initiates a signaling cascade that leads to the
robust suppression of bile acid synthesis. This is achieved through two main pathways:

¢ Induction of SHP: EDP-305 treatment in human hepatocytes (HepaRG cells) leads to a
dose-dependent increase in the expression of SHP mRNA.[4] At a concentration of 12 nM,
EDP-305 induced a 5-fold increase in SHP expression.[4] SHP, in turn, represses the
transcriptional activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4a
(HNF4a), which are key transcription factors for the CYP7AL gene.[2]

e Downregulation of CYP7AL: The induction of SHP and the activation of the intestinal FXR-
FGF19 axis culminate in the potent downregulation of CYP7A1, the rate-limiting enzyme in
the classical bile acid synthesis pathway. In vitro studies have shown that EDP-305
treatment can reduce CYP7A1 mRNA expression to as low as 5% of baseline levels.[4]

Regulation of Bile Acid Transport

In addition to suppressing synthesis, EDP-305 also modulates the expression of transporters
involved in the enterohepatic circulation of bile acids. In vitro experiments have shown that
EDP-305 treatment leads to an 18-fold induction of Bile Salt Export Pump (BSEP) mRNA at a
12 nM concentration.[4] BSEP is a key canalicular transporter responsible for the efflux of bile
acids from hepatocytes into the bile. By upregulating BSEP, EDP-305 promotes the excretion of
bile acids from the liver, further contributing to the reduction of the hepatic bile acid pool.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical
studies of EDP-305.
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Obeticholic Acid

Parameter Assay System EDP-305 Reference
(OCA)
Full-length
EC50 human FXR 8 nM 130 nM [4]
(HEK293 cells)
Chimeric FXR
EC50 34 nM 569 nM [4]
(CHO cells)
EC50 TGR5 Activation >15,000 nM 381 nM [4]
Table 1: In Vitro Potency of EDP-305
Fold Change in
) EDP-305
Gene Cell Line ) MRNA Reference
Concentration )
Expression
SHP HepaRG 12 nM 5-fold increase [4]
BSEP Huh7.5 12 nM 18-fold increase [4]
CYP7A1 HepaRG 12 nM ~95% decrease [4]
Table 2: In Vitro Gene Expression Changes Induced by EDP-305
Animal Model EDP-305 Dose Parameter Result Reference
STAM NASH 3 mg/kg & 10 NAFLD Activity Significant )
Mice mg/kg Score (NAS) reduction
Diet-Induced 10 mg/kg & 30 Hepatic Significant )
NASH Mice mg/kg Triglycerides reduction
Diet-Induced 10 mg/kg & 30 Hepatic Significant 4]
NASH Mice mg/kg Cholesterol reduction
Table 3: In Vivo Efficacy of EDP-305 in NASH Models
© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.enanta.com/wp-content/uploads/2022/02/EDP-305-International-J.-Gastroenterology-2019.pdf
https://www.enanta.com/wp-content/uploads/2022/02/EDP-305-International-J.-Gastroenterology-2019.pdf
https://www.enanta.com/wp-content/uploads/2022/02/EDP-305-International-J.-Gastroenterology-2019.pdf
https://www.benchchem.com/product/b15573276?utm_src=pdf-body
https://www.enanta.com/wp-content/uploads/2022/02/EDP-305-International-J.-Gastroenterology-2019.pdf
https://www.enanta.com/wp-content/uploads/2022/02/EDP-305-International-J.-Gastroenterology-2019.pdf
https://www.enanta.com/wp-content/uploads/2022/02/EDP-305-International-J.-Gastroenterology-2019.pdf
https://www.benchchem.com/product/b15573276?utm_src=pdf-body
https://www.enanta.com/wp-content/uploads/2022/02/EDP-305-International-J.-Gastroenterology-2019.pdf
https://www.enanta.com/wp-content/uploads/2022/02/EDP-305-International-J.-Gastroenterology-2019.pdf
https://www.enanta.com/wp-content/uploads/2022/02/EDP-305-International-J.-Gastroenterology-2019.pdf
https://www.benchchem.com/product/b15573276?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols
FXR Reporter Gene Assay (Luciferase-Based)

Objective: To determine the in vitro potency (EC50) of EDP-305 as an FXR agonist.

Materials:

HEK293 or CHO cells

Expression plasmid for full-length human FXR or a chimeric FXR (Gal4-DBD fused to FXR-
LBD)

Luciferase reporter plasmid containing FXREs upstream of a minimal promoter
Transfection reagent (e.g., Lipofectamine)

Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

EDP-305 and reference compounds (e.g., OCA, GW4064)

Luciferase assay reagent

96-well cell culture plates

Luminometer

Protocol:

Seed HEK293 or CHO cells in 96-well plates at an appropriate density.

Co-transfect the cells with the FXR expression plasmid and the luciferase reporter plasmid
using a suitable transfection reagent according to the manufacturer's instructions.

After 24 hours, replace the transfection medium with fresh medium containing serial dilutions
of EDP-305 or reference compounds. Include a vehicle control (e.g., DMSO).

Incubate the cells for an additional 24 hours.
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e Lyse the cells and measure luciferase activity using a luminometer according to the
luciferase assay kit manufacturer's protocol.

» Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase)
or to total protein concentration.

» Plot the normalized luciferase activity against the compound concentration and fit the data to
a four-parameter logistic equation to determine the EC50 value.

Quantitative Real-Time PCR (qPCR) for Gene Expression
Analysis

Objective: To quantify the changes in mMRNA expression of FXR target genes (e.g., SHP, BSEP,
CYP7AL) in response to EDP-305 treatment.

Materials:

HepaRG or Huh7.5 cells

 EDP-305

* RNA extraction kit

o Reverse transcription kit for cDNA synthesis
e PCR master mix (e.g., SYBR Green-based)

o Gene-specific primers for SHP, BSEP, CYP7AL, and a housekeeping gene (e.g., GAPDH, [3-
actin)

e Real-time PCR instrument
Protocol:
e Seed HepaRG or Huh7.5 cells in 6-well plates.

o Treat the cells with EDP-305 at various concentrations for a specified duration (e.g., 16-24
hours). Include a vehicle control.
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« |solate total RNA from the cells using a commercial RNA extraction kit.
e Synthesize cDNA from the extracted RNA using a reverse transcription kit.
o Perform gPCR using the synthesized cDNA, gene-specific primers, and a gPCR master mix.

e Run the gPCR reactions in a real-time PCR instrument using a standard thermal cycling
protocol.

e Analyze the gPCR data using the comparative Ct (AACt) method to calculate the relative fold
change in gene expression, normalizing to the housekeeping gene.

Streptozotocin-High Fat Diet (STAM) NASH Mouse Model

Objective: To evaluate the in vivo efficacy of EDP-305 in a model of NASH with fibrosis.
Materials:

C57BL/6J male mice

Streptozotocin (STZ)

High-fat diet (e.g., 60% kcal from fat)

EDP-305 formulated for oral administration

Standard laboratory equipment for animal housing, dosing, and sample collection
Protocol:

e At 2 days of age, inject C57BL/6J male mice subcutaneously with a single low dose of STZ
(200 u g/mouse ) to induce a diabetic phenotype.

o From 4 weeks of age, feed the mice a high-fat diet ad libitum to induce steatohepatitis.

o At a predetermined time point when NASH and fibrosis are established (e.g., 6-8 weeks of
age), randomize the mice into treatment groups (vehicle control, EDP-305 at different
doses).
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» Administer EDP-305 or vehicle daily via oral gavage for a specified duration (e.g., 4-8
weeks).

o At the end of the treatment period, euthanize the mice and collect blood and liver tissue for
analysis.

o Perform histological analysis of liver sections (H&E and Sirius Red staining) to assess the
NAFLD Activity Score (NAS) and fibrosis stage.

e Conduct biochemical analyses of plasma (e.g., ALT, AST, lipids) and liver tissue (e.g.,
triglyceride content).
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Caption: FXR Signaling Pathway in Hepatocytes.
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Caption: Preclinical Evaluation Workflow for EDP-305.

Clinical Development and Future Perspectives

EDP-305 progressed to Phase 2 clinical trials for the treatment of NASH (ARGON-2 study,
NCT04378010) and PBC.[5] In the Phase 2 study in patients with NASH, EDP-305
demonstrated a significant reduction in alanine aminotransferase (ALT) levels and liver fat

content after 12 weeks of treatment.[5] However, the study also highlighted a dose-dependent

incidence of pruritus (itching), a known class effect of FXR agonists, which led to

discontinuation in a significant portion of patients in the higher dose group.[5]

In October 2021, Enanta Pharmaceuticals announced the discontinuation of the Phase 2b
ARGON-2 study of EDP-305 as a monotherapy for NASH.[6] The decision was based on an
interim analysis that suggested the overall balance of activity and tolerability was not

substantially differentiated from other FXR agonists.[6]
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Despite the cessation of its development as a standalone therapy, the journey of EDP-305 has
provided valuable insights into the therapeutic potential and challenges of targeting FXR for
metabolic liver diseases. The potent and selective nature of EDP-305 underscores the
feasibility of designing non-bile acid FXR agonists with distinct pharmacological profiles. The
dose-limiting pruritus observed with EDP-305 and other FXR agonists highlights the need for
second-generation compounds with improved safety profiles or for combination therapies that
can mitigate these side effects while retaining efficacy. Future research in this area will likely
focus on developing tissue-specific FXR modulators or exploring synergistic combinations with
other therapeutic agents to address the multifactorial nature of diseases like NASH.

Conclusion

EDP-305 is a potent and selective non-bile acid FXR agonist that effectively modulates bile
acid metabolism by suppressing bile acid synthesis and enhancing their excretion. Its
mechanism of action, centered on the upregulation of SHP and BSEP and the downregulation
of CYP7AL, has been well-characterized in preclinical models. While its clinical development
for NASH as a monotherapy has been halted due to tolerability concerns, the scientific
knowledge gained from the investigation of EDP-305 remains a significant contribution to the
field of FXR-targeted therapies. The data and methodologies presented in this technical guide
serve as a comprehensive resource for researchers and drug developers working to advance
the next generation of treatments for metabolic and fibrotic liver diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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